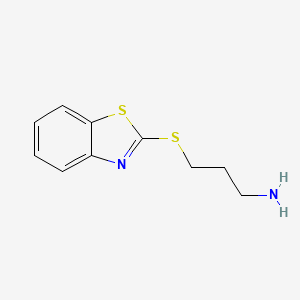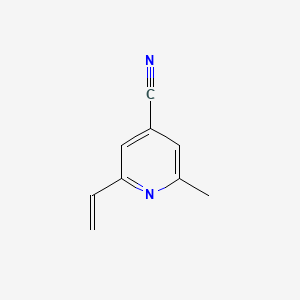
2-Ethenyl-6-methylpyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-6-methylpyridine-4-carbonitrile is an organic compound with the molecular formula C9H8N2 It is a derivative of pyridine, featuring a nitrile group at the 4-position, an ethenyl group at the 2-position, and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-6-methylpyridine-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Nitrile Introduction: The nitrile group is introduced at the 4-position through a nucleophilic substitution reaction using cyanide ions.
Ethenyl Group Addition: The ethenyl group is added at the 2-position via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Methyl Group Introduction: The methyl group is introduced at the 6-position through a Friedel-Crafts alkylation reaction using an alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-6-methylpyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Ethenyl-6-methylpyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Ethenyl-6-methylpyridine-4-carbonitrile exerts its effects depends on its interaction with molecular targets. The nitrile group can form hydrogen bonds with biological molecules, while the ethenyl and methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinecarbonitrile: Lacks the ethenyl and methyl groups, making it less hydrophobic.
2-Ethenyl-4-pyridinecarbonitrile: Lacks the methyl group, affecting its steric properties.
6-Methyl-4-pyridinecarbonitrile: Lacks the ethenyl group, reducing its reactivity in certain reactions.
Uniqueness
2-Ethenyl-6-methylpyridine-4-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethenyl group enhances its reactivity, while the methyl group increases its hydrophobicity, making it a versatile compound for various applications.
Properties
CAS No. |
108994-72-5 |
|---|---|
Molecular Formula |
C9H8N2 |
Molecular Weight |
144.177 |
IUPAC Name |
2-ethenyl-6-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C9H8N2/c1-3-9-5-8(6-10)4-7(2)11-9/h3-5H,1H2,2H3 |
InChI Key |
RMYMCLAYFVQXTI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=N1)C=C)C#N |
Synonyms |
Isonicotinonitrile, 2-methyl-6-vinyl- (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


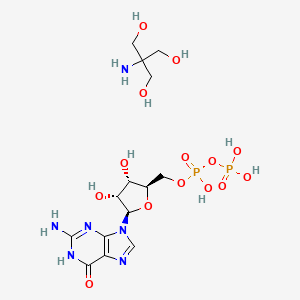
![[(3aR,3bS,5aS,6S,8aS,8bR,10aS)-10a-ethenyl-3a,5a-dimethyl-1-oxo-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-6-yl] acetate](/img/structure/B561057.png)
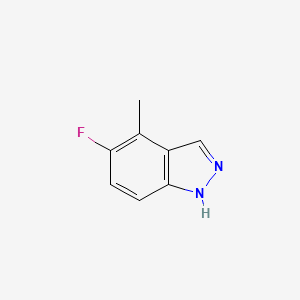
![Butanoic acid, 2-[(chloroacetyl)amino]-2-ethyl- (9CI)](/img/new.no-structure.jpg)

![(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione](/img/structure/B561066.png)
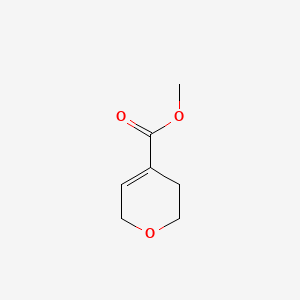
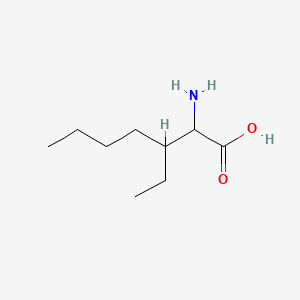
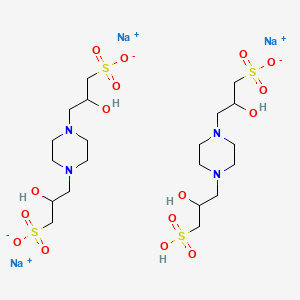
![(2S,3R,4S,5R)-2-[[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-17-[(2R)-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-2-yl]-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B561074.png)
